butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
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Overview
Description
Butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, commonly known as sumatriptan succinate, is a compound widely used in the medical field. It is primarily known for its application in the treatment of migraines and cluster headaches. Sumatriptan succinate works by stimulating serotonin (5-HT) receptors in the brain, which leads to the constriction of blood vessels and the inhibition of pro-inflammatory neuropeptide release.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sumatriptan succinate involves several steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Dimethylaminoethyl Side Chain: The indole core is then alkylated with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl side chain.
Sulfonamide Formation: The resulting compound is then reacted with methanesulfonyl chloride to form the sulfonamide group.
Formation of the Succinate Salt: Finally, the compound is reacted with succinic acid to form the succinate salt, resulting in sumatriptan succinate
Industrial Production Methods
Industrial production of sumatriptan succinate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization, filtration, and drying.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity and potency standards
Chemical Reactions Analysis
Types of Reactions
Sumatriptan succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Sumatriptan succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and serotonin receptor interactions.
Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Extensively studied for its efficacy in treating migraines and cluster headaches. Research also explores its potential in treating other neurological disorders.
Industry: Used in the pharmaceutical industry for the development of migraine medications
Mechanism of Action
Sumatriptan succinate exerts its effects by:
Stimulating Serotonin Receptors: Specifically, it acts as an agonist at the 5-HT1B and 5-HT1D receptors.
Constriction of Blood Vessels: Activation of these receptors leads to the constriction of cranial blood vessels, reducing the dilation that causes migraine pain.
Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain
Comparison with Similar Compounds
Similar Compounds
Zolmitriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action compared to sumatriptan.
Naratriptan: Has a longer half-life, providing prolonged relief from migraines
Uniqueness
Sumatriptan succinate is unique due to its:
Specificity for 5-HT1 Receptors: High selectivity for 5-HT1B and 5-HT1D receptors.
Efficacy in Acute Migraine Treatment: Proven effectiveness in providing rapid relief from migraine symptoms.
Established Safety Profile: Extensive clinical data supporting its safety and efficacy
Properties
Molecular Formula |
C18H25N3O6S-2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2 |
InChI Key |
PORMUFZNYQJOEI-UHFFFAOYSA-L |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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